molecular formula C16H13NO3 B8614853 Benzyl 4-hydroxy-1H-indole-1-carboxylate CAS No. 75201-79-5

Benzyl 4-hydroxy-1H-indole-1-carboxylate

Cat. No. B8614853
CAS RN: 75201-79-5
M. Wt: 267.28 g/mol
InChI Key: HDCDVKFQYKJZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-hydroxy-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-hydroxy-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-hydroxy-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

75201-79-5

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

benzyl 4-hydroxyindole-1-carboxylate

InChI

InChI=1S/C16H13NO3/c18-15-8-4-7-14-13(15)9-10-17(14)16(19)20-11-12-5-2-1-3-6-12/h1-10,18H,11H2

InChI Key

HDCDVKFQYKJZFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C=CC=C3O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10 (28.62 g, 75 mmol) in tetrahydrofuran (375 mL) containing acetic acid (4.5 g, 75 mmol) was treated at 0° C. with 1 M tetrabutylammonium fluoride (75 mL, 75 mmol) and the mixture was stirred at 0° C. for 40 min. The solvent was evaporated and the residue was dissolved in diethyl ether (250 mL) and washed with saturated aq. sodium bicarbonate and brine, dried and evaporated to give a brown solid which was washed with cold hexanes to give 11 as white fluffy needles (14.13 g, 70%), mp 118-120° C. (from dichloromethane-hexanes), (lit.11 mp 121-124° C.).
Name
10
Quantity
28.62 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Yield
70%

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